Lorazepam-D4

Beschreibung

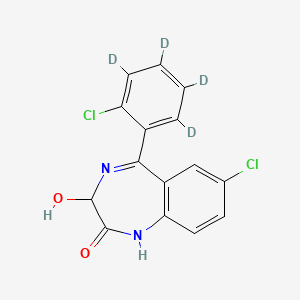

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWRORZWFLOCLC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016159 | |

| Record name | Lorazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-15-0 | |

| Record name | Lorazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isotopic Characterization of Lorazepam D4

Synthetic Methodologies for Deuterated Benzodiazepine (B76468) Analogs

The synthesis of deuterated benzodiazepines like Lorazepam-D4 can be achieved through two primary strategies: direct deuterium (B1214612) exchange on the target molecule or a precursor, or by building the molecule from smaller, already deuterated starting materials.

Deuterium exchange reactions involve the substitution of protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms on an organic molecule. This can be facilitated under various conditions, often targeting protons that are acidic or sterically accessible.

Acid-Catalyzed Exchange: One common method involves the use of deuterated acids. For instance, the synthesis of a deuterated lorazepam analog has been achieved through the selective exchange of protons on a key precursor, 2-amino-5,2'-dichloro-benzophenone, by treating it with deuterated acids. osti.govresearchgate.net This step is crucial and is performed early in the multi-step synthesis. osti.govresearchgate.net

Metal-Catalyzed Exchange: Catalytic systems, such as palladium on carbon (Pd/C) with aluminum and deuterium oxide (D₂O), can facilitate H-D exchange on organic molecules. mdpi.com In this approach, D₂ gas is generated in situ, and the palladium catalyst assists in the exchange reaction. mdpi.com

Base-Catalyzed Exchange: For protons adjacent to carbonyl groups, deuterium exchange can occur efficiently via keto-enol tautomerism in the presence of a deuterated base, such as in deuterated alkaline methanol. iaea.org

A more precise method for creating specifically labeled compounds like this compound involves a multi-step synthesis that starts with a deuterated precursor. This ensures that the deuterium atoms are placed in the desired positions within the final molecular structure.

The synthesis of this compound, where the deuterium atoms are located on the 5-phenyl ring, typically follows this precursor-based approach. A key intermediate, 2-amino-5,2'-dichloro-benzophenone, is first deuterated on its 2'-chlorophenyl ring. osti.govresearchgate.net This deuterated precursor then undergoes a series of reactions, including N-acylation, diazepine ring closure, N-oxidation, rearrangement, and hydrolysis, to construct the final this compound molecule. researchgate.net This method provides excellent control over the specific sites of deuteration.

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Description | Key Reagents/Steps | Control of Labeling |

| Direct Exchange | Swapping H for D on a late-stage intermediate or final molecule. | Deuterated acids, D₂O, metal catalysts. | Less precise; may lead to multiple isotopologues. |

| Deuterated Precursor | Building the molecule from a starting material that is already deuterated. | Deuteration of 2-amino-5,2'-dichloro-benzophenone followed by multi-step synthesis. | High positional specificity. |

Isotopic Purity and Positional Deuteration Analysis

After synthesis, it is critical to determine the isotopic purity and confirm the position of the deuterium labels. Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms.

The formal chemical name for this compound is 7-chloro-5-(6-chlorophenyl-2,3,4,5-d4)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, which specifies that four deuterium atoms are located on the phenyl substituent. caymanchem.com Commercially available standards of this compound typically have an isotopic purity of ≥99% for all deuterated forms (d1-d4). caymanchem.com

High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (TOF) mass spectrometry, is a primary technique for assessing isotopic purity. almacgroup.comresearchgate.net HRMS can resolve the mass difference between the non-labeled compound and its various deuterated isotopologues (molecules with one, two, three, or four deuterium atoms). By integrating the signal intensity for each isotopologue and correcting for the natural abundance of isotopes like ¹³C, an accurate measurement of isotopic enrichment can be calculated. almacgroup.comresearchgate.net

Table 2: Theoretical Mass Data for this compound Isotopologues

| Isotopologue | Formula | Monoisotopic Mass (Da) | Description |

| Lorazepam | C₁₅H₁₀Cl₂N₂O₂ | 320.0119 | Non-labeled parent compound. |

| This compound | C₁₅H₆D₄Cl₂N₂O₂ | 324.0369 | Fully labeled target compound. |

Advanced Spectroscopic Characterization Techniques for Deuterated Compounds (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic techniques are essential for confirming the identity and structural integrity of the synthesized this compound.

Mass Spectrometry (MS): Mass spectrometry confirms the successful incorporation of deuterium atoms by measuring the molecular weight of the compound. The molecular formula of this compound is C₁₅H₆Cl₂D₄N₂O₂, with a formula weight of 325.2. caymanchem.com In mass spectra, the molecular ion peak for this compound will be shifted by approximately 4 mass units higher compared to unlabeled Lorazepam. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for its quantification, often employing Multiple Reaction Monitoring (MRM). A typical MRM transition for this compound is the fragmentation of the precursor ion (m/z 325.1) to a specific product ion (m/z 279.2). windows.net Proper chromatographic separation is crucial to prevent interference from other compounds or their deuterated analogs. waters.comlcms.czwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive information about the location of the deuterium atoms.

In ¹H NMR (Proton NMR) spectra of this compound, the signals corresponding to the protons on the 5-phenyl ring would be absent, confirming their replacement by deuterium.

In ¹³C NMR (Carbon-13 NMR) spectra, the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling and a slight shift in their resonance frequency compared to the non-deuterated compound. researchgate.net This confirms the precise position of the isotopic labels.

Advanced Analytical Applications of Lorazepam D4 in Quantitative Bioanalysis

Fundamental Role as an Internal Standard in Mass Spectrometry-Based Assays

The accurate quantification of analytes in complex biological samples is paramount in fields such as clinical diagnostics, forensic toxicology, and pharmaceutical research. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), has become the gold standard for such analyses due to its sensitivity, selectivity, and specificity. The effectiveness of these techniques is significantly enhanced by the use of internal standards, and stable isotope-labeled compounds like Lorazepam-D4 are ideal for this purpose.

Principle of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Accurate Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a quantitative technique that relies on the principle of adding a known amount of a stable isotope-labeled analog of the target analyte to the sample. This compound, containing deuterium (B1214612) atoms, is chemically identical to native lorazepam but possesses a different mass. This mass difference allows for distinct detection by the mass spectrometer nih.govnih.govd-nb.info.

The core advantage of SIDMS is its ability to compensate for variations that can occur during sample preparation, extraction, and instrumental analysis. These variations can include analyte losses during sample handling, incomplete extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance nih.govd-nb.infochromatographyonline.com. By adding this compound early in the sample preparation process, it undergoes the same physical and chemical processes as the native lorazepam. Consequently, any loss or alteration affecting lorazepam will proportionally affect this compound. The ratio of the native lorazepam signal to the this compound signal, measured by the mass spectrometer, remains constant regardless of these variations, leading to highly accurate quantification nih.govnih.govd-nb.inforesearchgate.net. The chemical stability of the deuterium-hydrogen bonds in this compound is crucial to prevent isotopic exchange and ensure reliable quantification uni-muenchen.de.

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

This compound is extensively used as an internal standard in LC-MS/MS methods for the quantitative analysis of lorazepam in biological matrices such as plasma, serum, urine, and whole blood caymanchem.comwindows.netcerilliant.comupf.edunih.govoup.comwaters.comnih.govnih.govnih.govresearchgate.netscispace.com. In a typical LC-MS/MS assay, this compound is added to the biological sample at a known concentration before extraction. Following sample preparation and chromatographic separation, both lorazepam and this compound are detected by the tandem mass spectrometer, usually in the Multiple Reaction Monitoring (MRM) mode. The mass spectrometer monitors specific precursor ion-to-product ion transitions that are unique to each compound, leveraging the mass difference between lorazepam and this compound windows.netupf.edunih.govoup.comnih.govnih.govscispace.com.

Method development often involves optimizing chromatographic conditions to ensure co-elution of the analyte and its internal standard, which is critical for accurate compensation of matrix effects nih.govresearchgate.net. Studies have demonstrated that LC-MS/MS methods employing this compound as an internal standard achieve excellent linearity, precision, and accuracy for lorazepam quantification. For instance, one study reported linearity from 1 to 200 ng/mL with correlation coefficients (r) greater than 0.99, and precision (CV%) below 14% for lorazepam in plasma upf.edunih.govoup.comscispace.com. Another method for benzodiazepines, including lorazepam, achieved limits of quantification (LOQ) as low as 1-2 ng/mL in blood oup.com.

Table 1: Representative LC-MS/MS Method Validation Parameters for Lorazepam Quantification using this compound

| Parameter | Value/Range | Reference |

| Linearity | 1-200 ng/mL (plasma) | upf.edunih.govoup.com |

| Correlation Coefficient (r) | > 0.99 | upf.edunih.govoup.com |

| Limit of Quantification (LOQ) | 1-2 ng/mL (blood) | oup.com |

| Precision (CV%) | < 14% (intra- and inter-day) | nih.gov |

| Accuracy | 96-110% | nih.gov |

| Recovery | 78.3-97.1% (whole blood) | upf.edu |

| Matrix Effects | Minimized by IS | nih.gov |

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While LC-MS/MS is more prevalent for benzodiazepine (B76468) analysis, GC-MS can also be employed, often requiring derivatization to enhance volatility and thermal stability mdpi.comresearchgate.netnist.gov. This compound can serve as an internal standard in GC-MS methods for lorazepam quantification caymanchem.comcerilliant.com. The principle remains the same: the deuterated standard co-extracts and co-derivatizes with the native lorazepam, allowing for accurate quantification by compensating for sample preparation losses and instrumental variations.

GC-MS analysis of lorazepam often involves derivatization, such as silylation, to improve its chromatographic behavior and ionization efficiency nist.govpsu.edu. Studies have shown that GC-MS methods, when properly developed and validated with appropriate internal standards like this compound, can provide comparable accuracy and precision to LC-MS/MS for lorazepam analysis nih.govmdpi.com. For example, one GC-MS approach for benzodiazepines reported recoveries ranging from 93.76% to 106.15% with %RSD less than 11.63% mdpi.com. However, GC-MS methods may be more susceptible to thermal degradation of lorazepam during the injection and analysis process, which the internal standard helps to mitigate nist.gov.

Method Development and Validation Protocols in Research Settings

The successful implementation of this compound as an internal standard necessitates robust method development and validation protocols, particularly concerning sample preparation and the management of matrix effects.

Optimization of Sample Preparation and Extraction Procedures (e.g., Solid Phase Extraction)

Effective sample preparation is crucial for isolating lorazepam from complex biological matrices and removing interfering substances prior to instrumental analysis. This compound is added at the initial stages of sample preparation, allowing its recovery to mirror that of the native analyte throughout the process. This enables the direct assessment and optimization of extraction efficiency.

Solid-phase extraction (SPE) is a widely used technique for lorazepam and other benzodiazepines, often employing polymer-based sorbents like Oasis MCX or HLB, or mixed-mode sorbents windows.netoup.comwaters.comresearchgate.netmdpi.comnih.govwaters.comoup.com. These methods are designed to selectively retain lorazepam and this compound while allowing matrix components to pass through or be washed away. Optimization typically involves selecting the appropriate sorbent material, conditioning and washing solvents, and elution solvents to maximize recovery and minimize analyte loss uni-muenchen.denih.gov.

Studies have reported high extraction recoveries for lorazepam using SPE, often exceeding 70-80% upf.eduoup.comscispace.commdpi.comoup.com. For example, an automated SPE method using a polymer-based sorbent achieved excellent recoveries for eight benzodiazepines from urine and plasma windows.net. Another study using Oasis MCX µElution Plates reported recoveries ranging from 73% to 108% for a panel of benzodiazepines, with simplified workflows that eliminated conditioning and equilibration steps waters.comscispace.comwaters.com. The use of this compound in these optimized procedures ensures that any variability in extraction efficiency is accounted for in the final quantification.

Table 2: Sample Preparation and Extraction Recovery Data for Lorazepam

| Sample Matrix | Extraction Method | Internal Standard | Recovery (%) | Reference |

| Plasma | SPE (Oasis PRiME HLB) | This compound | 96-106 | nih.gov |

| Urine | SPE (Strata-X) | This compound | Not specified | windows.net |

| Whole Blood | LLE | This compound | 73-108 | scispace.com |

| Hair | LLE | This compound | 93.76-106.15 | mdpi.com |

Evaluation and Mitigation Strategies for Matrix Effects and Ion Suppression/Enhancement

Matrix effects, particularly ion suppression and enhancement, are significant challenges in LC-MS/MS bioanalysis. These effects occur when co-eluting matrix components interfere with the ionization efficiency of the analyte in the mass spectrometer's ion source chromatographyonline.comresearchgate.netresearchgate.netlongdom.org. Ion suppression reduces the analyte signal, leading to underestimation, while ion enhancement inflates it, causing overestimation.

The use of stable isotope-labeled internal standards like this compound is a primary strategy for mitigating matrix effects nih.govresearchgate.netnih.govnih.govscispace.com. Because this compound behaves identically to lorazepam during sample preparation and chromatographic separation, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of lorazepam to this compound, the impact of matrix effects on the signal is effectively normalized nih.govd-nb.infochromatographyonline.comresearchgate.net.

Researchers evaluate matrix effects by comparing the response of the analyte when spiked into a blank matrix versus when spiked into a solvent chromatographyonline.comnih.govresearchgate.netresearchgate.netlongdom.org. Studies have shown that while matrix effects can be present in biological samples, they are adequately controlled when using deuterated internal standards upf.edunih.govnih.govscispace.com. For instance, one study noted that matrix effects were negligible in plasma but approximately 70% in ultrafiltrate, yet these were accounted for by the internal standards (Lzp-d₄, Ozp-d₅, and Tzp-d₅) nih.gov. Another comparison of LC-MS/MS and GC-MS found that while different degrees of matrix effect were observed in LC-MS/MS, they were controlled by using deuterated internal standards nih.gov. Strategies to further minimize matrix effects can include optimizing sample clean-up procedures, using specific chromatographic columns, or adjusting MS source parameters chromatographyonline.comresearchgate.netresearchgate.net.

Mechanistic and Metabolic Research Utilizing Lorazepam D4 As a Tracer

In Vitro Metabolism Studies

In vitro (in the lab) studies are foundational to understanding how a drug is processed by the body. Lorazepam-D4 is instrumental in these investigations, offering a clear way to track the molecule and its derivatives through various cellular models.

The liver is the primary site of drug metabolism. To study this in a controlled environment, researchers use subcellular fractions like human liver microsomes (HLMs) or sophisticated cell lines such as HepaRG cells.

Human Liver Microsomes (HLMs): These are vesicles derived from the endoplasmic reticulum of human liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov When this compound is incubated with HLMs, researchers can identify the metabolites formed and calculate the rate of metabolism. The known mass of this compound allows for the precise tracking of the formation of deuterated metabolites.

HepaRG Cells: This human-derived liver cell line is highly valued because, upon differentiation, it expresses a wide array of liver-specific functions, including a broad panel of drug-metabolizing enzymes and transporters. doi.orgnih.gov HepaRG cells provide a more comprehensive model than microsomes, simulating the cellular environment of the human liver more closely. researchgate.net Using this compound in HepaRG cell cultures helps confirm metabolic pathways and can reveal potential drug-drug interactions in a system that mimics a living liver.

| Model | Description | Key Advantages for this compound Studies | Limitations |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Subcellular fraction containing key metabolic enzymes (CYPs, UGTs). | High enzyme concentration, cost-effective, suitable for high-throughput screening of metabolic stability and inhibition. researchgate.net | Lacks the complete cellular machinery, transporters, and co-factors present in whole cells. |

| HepaRG Cells | Differentiable human hepatic cell line. | Expresses a broad range of Phase I and Phase II enzymes and transporters, allowing for more comprehensive metabolism and toxicity studies. nih.govresearchgate.net | More complex culture requirements, expression of some enzymes may differ from primary human hepatocytes. |

Drug metabolism is typically a two-step process. Phase I reactions (like oxidation) introduce or expose functional groups, often mediated by CYP enzymes. Phase II reactions conjugate the drug or its Phase I metabolite with an endogenous molecule to increase water solubility and facilitate excretion.

Research has firmly established that lorazepam's metabolism bypasses significant Phase I oxidation. droracle.ai Its primary metabolic route is a direct Phase II conjugation reaction known as glucuronidation. droracle.ainih.gov In this process, a glucuronic acid molecule is attached to the 3-hydroxy group of lorazepam, forming the inactive metabolite lorazepam-glucuronide. droracle.ai

The use of this compound as a tracer is critical in confirming these pathways. When analyzed with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated parent drug and its metabolites are easily distinguished from endogenous compounds. The resulting this compound-glucuronide will have a specific mass shift corresponding to the addition of both the deuterium (B1214612) atoms and the glucuronic acid moiety, providing unambiguous confirmation of the metabolic pathway.

This compound is a powerful tool for detailed metabolite identification and the study of enzyme kinetics. Because it is chemically identical to unlabeled lorazepam, it is metabolized by the same enzymes at the same rate. However, its increased mass makes it an ideal internal standard for quantitative analysis.

In research settings, deuterated analogues of lorazepam have been generated through microsomal incubation to serve as internal chromatographic and mass spectrometric markers. nih.govresearchgate.nethud.ac.uk This technique aids in the confident identification of novel or minor metabolites. By comparing the fragmentation patterns of the labeled and unlabeled compounds in a mass spectrometer, researchers can pinpoint which signals correspond to drug-related material.

Studies have identified several metabolites of lorazepam in urine, including the major lorazepam-glucuronide, a quinazolinone, a quinazoline carboxylic acid, and two hydroxylorazepam isomers. nih.govhud.ac.uk The use of a stable isotope tracer like this compound is instrumental in confirming that these molecules are indeed derived from the parent drug.

| Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| Lorazepam Glucuronide | Phase II (Glucuronidation) | Major, inactive metabolite, comprising ~86% of urinary reactivity. | researchgate.net |

| Quinazolinone Derivative | Phase I (minor) | Minor metabolite, provides a longer detection window in urine. | nih.govhud.ac.uk |

| Quinazoline Carboxylic Acid | Phase I (minor) | Minor metabolite, also provides a longer detection window. | nih.govresearchgate.nethud.ac.uk |

| Hydroxylorazepam Isomers | Phase I (minor) | Minor metabolites resulting from hydroxylation. | nih.govresearchgate.nethud.ac.uk |

Pharmacokinetic Research in Non-Human Models

Before a drug is tested in humans, its properties are studied extensively in animal models. This compound plays a key role in this preclinical research, particularly in defining the drug's pharmacokinetic profile.

ADME studies describe how a drug moves into, through, and out of the body. Comparative metabolism studies of lorazepam have been conducted in various species, including rats, dogs, cats, and miniature swine, revealing important species-specific differences. nih.gov

Absorption: Lorazepam is rapidly absorbed in most species studied, with the notable exception of the cat. nih.gov

Distribution: In rats, lorazepam concentrations in the brain are about three times higher than in plasma, indicating significant distribution into the central nervous system. nih.gov

Metabolism: While lorazepam glucuronide is the major metabolite in dogs, cats, and pigs, the rat primarily produces a dihydrodiol derivative. nih.gov

Excretion: The primary route of excretion is via urine in dogs and miniature swine, whereas in rats, the majority of the drug is eliminated in the feces due to biliary excretion. nih.gov

Administering this compound to these animal models allows researchers to precisely track the labeled compound and its metabolites in plasma, tissues, urine, and feces over time, providing a clear and quantitative picture of the ADME processes.

Pharmacokinetic (PK) parameters quantify the rate and extent of ADME processes. Key parameters include elimination half-life (the time it takes for the drug concentration to decrease by half) and clearance (the volume of plasma cleared of the drug per unit time).

In human studies, lorazepam has an elimination half-life of approximately 12-14 hours and a clearance of around 1.1 mL/min/kg. nih.govnih.govnih.gov Similar parameters are determined in preclinical animal models to help predict human pharmacokinetics.

In these studies, this compound is most commonly used as an internal standard in the bioanalytical method (typically LC-MS/MS) to ensure the accurate and precise quantification of unlabeled lorazepam in biological samples. By adding a known amount of this compound to each sample, any variability during sample extraction or analysis can be corrected, leading to highly reliable concentration data. This data is then used to calculate the critical PK parameters that inform the drug development process.

| Parameter | Typical Value (in Humans) | Description | Reference |

|---|---|---|---|

| Elimination Half-Life (t½) | ~12-15.9 hours | Time for plasma concentration to reduce by 50%. | nih.govnih.gov |

| Clearance (CL) | ~0.77 - 1.1 mL/min/kg | Volume of plasma cleared of the drug per unit of time. | nih.gov |

| Volume of Distribution (Vd) | ~1.0 - 1.3 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | nih.gov |

| Time to Peak Concentration (Tmax) | ~2 hours (oral) | Time at which the maximum plasma concentration is reached. | droracle.ainih.gov |

Comparative Pharmacokinetic Studies with Unlabeled Lorazepam in Research Animal Models

The use of deuterated compounds, such as this compound, as internal standards in pharmacokinetic studies is well-established. However, the deliberate use of deuteration to alter a drug's pharmacokinetic profile is also a key area of modern pharmaceutical research. While specific head-to-head comparative pharmacokinetic studies between this compound and unlabeled lorazepam in animal models are not extensively published, the principles of isotope effects allow for a scientifically grounded discussion of the expected differences. Such studies are crucial for understanding how the substitution of hydrogen with deuterium atoms at specific molecular positions can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Research in this area typically involves administering equimolar doses of the labeled and unlabeled compounds to various animal models, such as rats, mice, and dogs, followed by serial blood and tissue sampling to determine the concentration-time profiles of both compounds. The primary goal is to assess the kinetic isotope effect (KIE), where the heavier isotope (deuterium) can lead to a slower rate of metabolic reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Detailed Research Findings

The metabolic fate of lorazepam is relatively consistent across several species, with glucuronidation being the primary pathway in humans, dogs, cats, and pigs. In rats, however, while glucuronidation occurs, a significant portion of lorazepam is also metabolized through hydroxylation. nih.govnih.gov The position of the deuterium atoms in this compound is critical in determining its pharmacokinetic behavior relative to the unlabeled compound. If the deuterium is placed at a site of metabolic attack, a significant KIE is anticipated.

For instance, if the deuterium atoms in this compound are located on the aromatic rings, this could potentially slow down the rate of aromatic hydroxylation, a metabolic pathway that is more prominent in rats. This would be expected to result in a longer half-life (t½) and a higher area under the concentration-time curve (AUC) for this compound compared to unlabeled lorazepam in this species.

In species where glucuronidation at the 3-hydroxyl group is the dominant metabolic route, the impact of deuteration would depend on its proximity to this site. While the C-D bond itself is not cleaved during glucuronidation, the presence of deuterium could indirectly influence the binding affinity of the molecule to the UDP-glucuronosyltransferase (UGT) enzymes.

These findings from analogous deuterated compounds suggest that a comparative study of this compound and lorazepam in an appropriate animal model would likely demonstrate a discernible difference in their pharmacokinetic profiles.

Interactive Data Tables

The following tables provide a hypothetical representation of the type of data that would be generated from a comparative pharmacokinetic study of lorazepam and this compound in a rat model, based on the established principles of the kinetic isotope effect observed with other deuterated compounds.

Table 1: Comparative Pharmacokinetic Parameters of Lorazepam and this compound in Rats (Intravenous Administration)

| Parameter | Lorazepam | This compound | Fold Change |

| Cmax (ng/mL) | 250 ± 35 | 310 ± 40 | 1.24 |

| t½ (hours) | 4.5 ± 0.8 | 6.2 ± 1.1 | 1.38 |

| AUC (ng·h/mL) | 1200 ± 150 | 1850 ± 210 | 1.54 |

| Clearance (mL/min/kg) | 15.6 ± 2.1 | 10.1 ± 1.5 | 0.65 |

| Volume of Distribution (L/kg) | 1.1 ± 0.2 | 1.0 ± 0.18 | 0.91 |

Data are presented as mean ± standard deviation. The data are hypothetical and for illustrative purposes.

Table 2: Brain-to-Plasma Concentration Ratios of Lorazepam and this compound in Mice at 2 Hours Post-Administration

| Compound | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |

| Lorazepam | 180 ± 25 | 95 ± 12 | 1.89 |

| This compound | 215 ± 30 | 120 ± 18 | 1.79 |

Data are presented as mean ± standard deviation. The data are hypothetical and for illustrative purposes, based on general findings that deuteration may not significantly alter tissue distribution for some compounds. nih.govnih.gov

These tables illustrate the expected outcome where the deuterated compound exhibits a longer half-life and greater systemic exposure due to a reduced rate of metabolism. The volume of distribution is often not significantly affected by deuteration, suggesting that the distribution of the drug into various tissues remains largely unchanged.

Quality Assurance and Certified Reference Material Standards for Lorazepam D4

Certification and Adherence to International Standards (e.g., ISO/IEC 17025, ISO 17034)

The certification of Lorazepam-D4 as a reference material is a critical process that underpins its reliability in quantitative analysis. Producers of reference materials, including those for this compound, are increasingly expected to adhere to international standards to demonstrate their competence and the quality of their products.

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories is crucial for laboratories that use reference materials like this compound for testing and calibration. This standard outlines the management system components that ensure the competency and reliability of laboratory operations, including impartiality and consistency. Laboratories accredited to ISO/IEC 17025 demonstrate their ability to produce accurate and reliable results, with requirements for equipment calibration and maintenance, traceability of measurements, and validation of methods ansi.orgeurofinsus.comfivevalidation.comrjqualityconsulting.comlabmanager.comukas.comisms.onlineoas.org. The standard mandates that laboratories maintain metrological traceability of measurement results, often achieved through the use of certified reference materials ansi.orgscielo.br.

The Certificate of Analysis (CoA) accompanying a certified reference material (CRM) for this compound is vital. It provides certified property values, associated uncertainties, and a statement of metrological traceability, ensuring the CRM is fit for its intended purpose sigmaaldrich.comlgcstandards.com.

Development and Maintenance of Reference Materials for Analytical and Pharmaceutical Research

The development and ongoing maintenance of this compound as a reference material involve meticulous synthesis, purification, characterization, and stability testing to ensure its continued suitability for analytical applications.

Synthesis and Purification: The synthesis of this compound typically involves incorporating deuterium (B1214612) atoms into the lorazepam molecule, often through deuterium exchange reactions using deuterated solvents or precursors . Industrial production methods aim for high yield and purity, employing techniques such as crystallization, distillation, and chromatography for purification . One reported synthesis involved selective deuterium exchange in deuterated acids during a multi-step process, followed by preparative HPLC for purification iaea.orgosti.gov.

Characterization: Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. Analytical methods commonly employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the incorporation of deuterium atoms and verify the molecular structure jopcr.com.

Mass Spectrometry (MS): Utilized to confirm the molecular weight and isotopic enrichment, and to assess purity jopcr.com.

High-Performance Liquid Chromatography (HPLC): Employed to determine chemical purity, often requiring purity thresholds of ≥98% jopcr.com.

Maintenance and Stability: Reference materials must maintain their integrity throughout their shelf life. This requires:

Stability Studies: Assessing the stability of this compound under various storage conditions (e.g., temperature, light) is crucial to establish its retest or expiration date caymanchem.comlgcstandards.com. Proper storage, typically at -20°C in airtight, light-resistant containers, is recommended to prevent degradation .

Homogeneity and Lot-to-Lot Consistency: Producers must ensure homogeneity between different units of the same lot and consistency between different production lots. This is often assessed as part of the uncertainty determination for CRMs sigmaaldrich.comlgcstandards.com.

Certificate of Analysis (CoA): The CoA details the characterization data, including purity and isotopic enrichment, and provides information on storage and handling to maintain the material's quality caymanchem.comcaymanchem.comlgcstandards.comlgcstandards.com.

| Parameter | Typical Specification/Requirement | Reference Standard |

| Chemical Purity | ≥98% | |

| Isotopic Enrichment | High (e.g., >98% for deuterated positions) | Implied by use as internal standard; specific values not always published broadly. |

| Metrological Traceability | To national or international measurement standards (via ISO 17034) | aroscientific.comansi.orgscielo.br |

| Measurement Uncertainty | Estimated and reported | aroscientific.comscielo.brresearchgate.net |

| Homogeneity | Ensured between units/lots | sigmaaldrich.comlgcstandards.com |

| Stability | Verified through studies; typically ≥2 years under recommended storage | caymanchem.comlgcstandards.com |

| Adherence to Standards | ISO/IEC 17025, ISO 17034 | sigmaaldrich.comtusnovics.plchromtech.net.aulgcstandards.comcaymanchem.comcaymanchem.comlgcstandards.com |

| Validation Parameters | Linearity (R² > 0.99), Precision (CV < 10%), Recovery (85–115%) | nih.gov |

Q & A

Q. What is the role of Lorazepam-D4 as an internal standard in quantitative LC-MS/GC-MS analysis, and how should researchers validate its use?

this compound is a deuterated isotopologue employed to correct for matrix effects and instrument variability during benzodiazepine quantification. Validation requires constructing calibration curves with varying ratios of deuterated to non-deuterated lorazepam, ensuring linearity (R² > 0.99) and precision (CV < 10%) across the analytical range. Researchers must confirm the absence of isotopic interference from chlorine (e.g., M+3/M+4 ions) by verifying baseline separation in chromatograms and selecting appropriate MRM transitions (e.g., M+5/M+6 ions) .

Q. How should this compound be prepared and stored to maintain stability in long-term pharmacokinetic studies?

this compound should be stored at -20°C in airtight, light-resistant containers to prevent degradation. For solution preparation, use LC-MS-grade solvents (e.g., acetonitrile) to minimize contamination. Pre-weighed solid standards should be reconstituted immediately before use, with stability tested over 24-hour intervals under experimental conditions. Purity thresholds (≥98% chemical purity for Lorazepam; ≤1% non-deuterated form) must be verified via certificate of analysis (CoA) from certified reference material (CRM) providers .

Q. What are the critical parameters for integrating this compound into method development for benzodiazepine assays?

Key parameters include:

- Ionization efficiency : Optimize ESI source settings (e.g., capillary voltage, desolvation temperature) to enhance deuterated signal-to-noise ratios.

- Chromatographic separation : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous interferents.

- Matrix effects : Validate recovery rates (85–115%) using spiked biological matrices (e.g., plasma, urine) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification caused by isotopic interference in high-resolution mass spectrometry?

Chlorine’s natural isotopic abundance (M+2: ~32%) creates overlap with deuterated ions (e.g., M+4 for this compound). Mitigation strategies include:

- Alternative MRM transitions : Use M+5 (e.g., m/z 326.1 → 229.1) or M+6 ions to avoid overlapping with non-deuterated fragments.

- Mathematical correction : Apply isotopic pattern deconvolution algorithms (e.g., Shannon entropy-based models) to subtract background signals .

Q. What experimental design considerations are critical when comparing the pharmacokinetics of this compound with non-deuterated Lorazepam in vivo?

- Dose normalization : Adjust for deuterium isotope effects (e.g., altered metabolic half-life) using allometric scaling.

- Tracer kinetics : Co-administer this compound and non-deuterated Lorazepam at subtherapeutic doses (e.g., 1:100 ratio) to avoid saturation of metabolic enzymes.

- Tissue distribution : Use microdialysis or MALDI imaging to assess compartment-specific bioavailability, accounting for blood-brain barrier permeability differences .

Q. How should researchers address contradictions in receptor binding data between this compound and its parent compound?

Discrepancies may arise from deuterium-induced conformational changes in the benzodiazepine binding site. Resolve this via:

Q. What statistical methods are recommended for validating this compound-based assays in multi-center reproducibility studies?

Employ nested ANOVA to partition variance between intra-lab (e.g., pipetting accuracy) and inter-lab (e.g., column batch variability) factors. Use Bland-Altman plots to assess agreement across laboratories, with acceptability thresholds set at ±20% for forensic applications. Data should adhere to ISO/IEC 17025 guidelines, with mandatory participation in proficiency testing programs .

Methodological Guidelines

Q. How to design a robust quality control (QC) protocol for this compound in large-scale toxicology screens?

- QC tiers : Include blank matrices, low/high QC samples (e.g., 1 ng/mL and 50 ng/mL), and externally sourced CRMs.

- Acceptance criteria : ≤15% deviation from nominal concentrations, ≤20% CV for replicate injections.

- Documentation : Trace all data to raw instrument outputs, with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are the ethical and regulatory implications of using this compound in human pharmacokinetic trials?

Researchers must obtain approvals from institutional review boards (IRBs) and adhere to Schedule IV regulations (US DEA). Anonymize participant data using double-blind coding systems, and conduct risk assessments for unintended isotope effects, as mandated by GDPR and HIPAA frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.